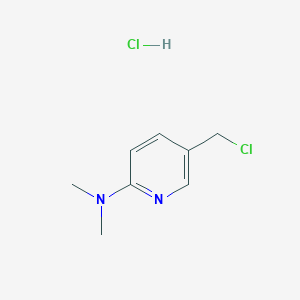

5-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride

CAS No.: 1909316-77-3

Cat. No.: VC2896081

Molecular Formula: C8H12Cl2N2

Molecular Weight: 207.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909316-77-3 |

|---|---|

| Molecular Formula | C8H12Cl2N2 |

| Molecular Weight | 207.1 g/mol |

| IUPAC Name | 5-(chloromethyl)-N,N-dimethylpyridin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H11ClN2.ClH/c1-11(2)8-4-3-7(5-9)6-10-8;/h3-4,6H,5H2,1-2H3;1H |

| Standard InChI Key | LGBKDBLYRPNGBK-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC=C(C=C1)CCl.Cl |

| Canonical SMILES | CN(C)C1=NC=C(C=C1)CCl.Cl |

Introduction

Chemical Identity and Properties

Structural Characteristics

5-(Chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride is derived from the parent compound 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine. The parent compound contains a pyridine ring with a chloromethyl (-CH₂Cl) substituent at position 5 and a dimethylamino (-N(CH₃)₂) group at position 2 . The hydrochloride salt is formed when the basic nitrogen of the pyridine ring or the dimethylamino group is protonated by hydrochloric acid, resulting in a positively charged nitrogen counterbalanced by a chloride ion.

Physical and Chemical Properties

The parent compound 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine has a molecular weight of 170.64 g/mol . The hydrochloride salt would have an increased molecular weight due to the addition of HCl. Based on the parent compound's structure, we can compile the following data:

Table 1. Physical and Chemical Properties of 5-(Chloromethyl)-N,N-dimethylpyridin-2-amine and its Hydrochloride Salt

The compound has several synonyms including 2-Pyridinamine, 5-(chloromethyl)-N,N-dimethyl- and SCHEMBL7993536 .

Synthesis and Preparation

Preparation of the Hydrochloride Salt

The hydrochloride salt is presumably prepared by treating the free base form (5-(chloromethyl)-N,N-dimethylpyridin-2-amine) with anhydrous hydrogen chloride or concentrated hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol. This process typically results in precipitation of the salt, which can then be isolated by filtration and purification through recrystallization.

| Parameter | Classification | Source |

|---|---|---|

| IARC Carcinogenicity | Not classified | |

| NTP Listing | Not listed | |

| DOT Hazardous Material | Not hazardous material | |

| IATA Dangerous Good | Not dangerous good |

Research Applications

Current Research Limitations

The compound is specifically designated for research and development use only , indicating its experimental nature and limited application outside of controlled laboratory settings. The presence of both a reactive chloromethyl group and a dimethylamino functionality makes it a potentially useful building block in organic synthesis.

Structural Significance

The pyridine ring with chloromethyl functionality represents an important structural motif in various applications. Related compounds such as 2-(chloromethyl)pyridine show specific crystallographic properties, with the chlorine atom typically twisted out of plane from the aromatic system . Such spatial arrangements can be critical for molecular recognition and binding in biological systems.

Analytical Characterization

Identification Methods

For identification purposes, a combination of techniques would typically be employed:

-

Melting Point Determination: Salt forms typically have distinct melting points compared to the free base.

-

Infrared Spectroscopy: Would show characteristic absorption bands for the pyridine ring, C-N bonds, and potentially N-H stretching if the dimethylamino group is protonated.

-

Mass Spectrometry: Would provide molecular weight confirmation and fragmentation patterns characteristic of chlorine-containing compounds (distinctive isotope pattern).

Comparisons with Structurally Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding the properties and potential applications of 5-(chloromethyl)-N,N-dimethylpyridin-2-amine hydrochloride:

Table 3. Comparison with Structurally Related Compounds

Structure-Property Relationships

The position of substituents on the pyridine ring significantly affects the chemical and physical properties of these compounds. For instance, the 5- and 6-position substitutions create different electronic environments within the molecule, potentially leading to different reactivity patterns. The presence of the chloromethyl group, as opposed to a direct chloro substitution, introduces an additional carbon atom spacer that alters the electronic distribution and provides a reactive site for nucleophilic substitution reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume